2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone

Medicinal Chemistry α₂-Adrenoceptor Antagonists Hypoglycemic Agents

2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethanone (CAS 53333-28-1, also designated NSC295585) is a heterocyclic building block belonging to the 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) class, with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol. It is characterized by a phenacyl (phenyl-ethanone) moiety linked at the 2-position of a partially saturated imidazoline ring, endowing it with a calculated LogP of 1.03 and a polar surface area (PSA) of 41.46 Ų.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 53333-28-1
Cat. No. B3353177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone
CAS53333-28-1
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CN=C(N1)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O/c14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
InChIKeyYACFUBILLPHORR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethanone (CAS 53333-28-1): Core Scaffold Identity and Procurement Baseline


2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethanone (CAS 53333-28-1, also designated NSC295585) is a heterocyclic building block belonging to the 2-substituted 4,5-dihydro-1H-imidazole (imidazoline) class, with the molecular formula C₁₁H₁₂N₂O and a molecular weight of 188.23 g/mol [1]. It is characterized by a phenacyl (phenyl-ethanone) moiety linked at the 2-position of a partially saturated imidazoline ring, endowing it with a calculated LogP of 1.03 and a polar surface area (PSA) of 41.46 Ų . This compound serves as a critical precursor to pharmacologically active imidazolines, notably the α₂-adrenoceptor antagonist midaglizole (DG-5128), for which the structurally related alcohol 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanol is the direct synthetic intermediate derived via ketone reduction .

Why 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethanone Cannot Be Generically Substituted by Other Imidazoline or Imidazole Derivatives


Within the 4,5-dihydro-1H-imidazole (imidazoline) family, subtle structural variations produce pronounced differences in physicochemical properties and biological precursor utility that preclude simple interchange. The target compound possesses a unique combination of a reactive ketone carbonyl at the alpha-methylene bridge and a 2-imidazoline ring, yielding a LogP of 1.03 and PSA of 41.46 Ų . In contrast, the regioisomeric 1-acetyl-2-phenyl-4,5-dihydroimidazole (CAS 89367-31-7) presents a substantially lower PSA of 32.67 Ų and LogP of 0.67 due to acetylation at N1 rather than C2-phenacyl substitution . The fully aromatic imidazole analog, 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride (CAS 52855-74-0), differs in both ring saturation state and salt form, altering its solubility, stability, and reactivity profile . These fundamental differences in hydrogen-bonding capacity, lipophilicity, and the presence of a reducible ketone mean that procurement decisions cannot be based solely on imidazoline class membership.

Quantitative Differentiation Evidence for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethanone Versus Closest Analogs


Synthetic Gateway to Midaglizole: The Irreplaceable Phenacyl Ketone Intermediate

The target compound is the direct synthetic precursor to 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanol, the key intermediate in the synthesis of midaglizole (DG-5128), a preferential α₂-adrenoceptor antagonist . Midaglizole exhibits 7.4-fold higher affinity for α₂-adrenoceptors (pKi = 6.28) over α₁-adrenoceptors and stimulates insulin release from rat pancreatic islets with an EC₅₀ of 200 nM . The ketone carbonyl of the target compound is the essential functional handle for reduction to the chiral alcohol intermediate; neither the fully aromatic imidazole analog (CAS 52855-74-0) nor the N1-acetyl regioisomer (CAS 89367-31-7) provides this reducible ketone at the correct position for downstream midaglizole synthesis.

Medicinal Chemistry α₂-Adrenoceptor Antagonists Hypoglycemic Agents

Physicochemical Differentiation: LogP and PSA Comparison Against the N1-Acetyl Regioisomer

The target compound (CAS 53333-28-1) exhibits a calculated LogP of 1.03 and PSA of 41.46 Ų, whereas the N1-acetyl regioisomer 1-(2-phenyl-4,5-dihydroimidazol-1-yl)ethanone (CAS 89367-31-7) shows a markedly lower LogP of 0.67 and PSA of 32.67 Ų . The ΔLogP of +0.36 and ΔPSA of +8.79 Ų for the target compound reflect the different positioning of the carbonyl group relative to the imidazoline ring, which alters both hydrogen-bonding capacity and lipophilicity. For reference, the simpler 2-phenyl-2-imidazoline scaffold (CAS 936-49-2) has a LogP of 0.80 and PSA of 24.39 Ų [1], while the parent imidazoline ring itself (CAS 504-75-6) has a LogP of −0.62 and PSA of 24.39 Ų [2].

Physicochemical Profiling ADMET Prediction Lead Optimization

Imidazoline Ring Saturation State: Structural Differentiation from Fully Aromatic Imidazole Analogs

The 4,5-dihydro-1H-imidazole (imidazoline) ring in the target compound is a partially saturated heterocycle, in contrast to the fully aromatic imidazole ring present in 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride (CAS 52855-74-0) . This difference in ring saturation carries critical pharmacological implications. The Wentland et al. (1987) study demonstrated that the imidazoline ring is essential for the unique combination of α₂-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory (SSRI) activities — a dual pharmacological profile identified in 2-substituted 4,5-dihydro-1H-imidazole derivatives including napamezole hydrochloride [1]. Imidazole ring-containing analogs lack this imidazoline-specific pharmacophore and do not exhibit the same dual activity profile. The target compound thus represents the minimally substituted imidazoline-phenacyl scaffold from which this pharmacologically validated series can be elaborated.

Heterocyclic Chemistry Structure-Activity Relationships Receptor Pharmacology

NSC Number Designation: Inclusion in the National Cancer Institute Compound Library

The target compound carries the designation NSC295585 in the National Cancer Institute (NCI) compound repository [1]. This NSC number signifies that the compound was selected for inclusion in the NCI's historical screening collection. In contrast, the structurally related fully aromatic imidazole analog 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride (CAS 52855-74-0) and the N1-acetyl regioisomer (CAS 89367-31-7) do not carry NSC designations in publicly available databases. While this designation does not guarantee biological activity, it provides a documented history of the compound's availability for large-scale screening and may correlate with existing, though not necessarily publicly disclosed, biological profiling data accessible through NCI resources.

Chemical Biology High-Throughput Screening NCI Diversity Set

Thermal Stability Parameters: Boiling Point and Flash Point for Handling and Formulation

The target compound has a predicted boiling point of 397.8 °C at 760 mmHg and a flash point of 194.4 °C, with a density of 1.18 g/cm³ and refractive index of 1.608 . These thermal parameters are relevant for assessing compound handling safety, distillation feasibility, and thermal stability during formulation. In comparison, the structurally related 2-phenyl-2-imidazoline (CAS 936-49-2), which lacks the phenacyl ketone extension, has a substantially lower molecular weight (146.19 vs. 188.23 g/mol) and would be expected to exhibit a lower boiling point based on molecular size alone, though its exact boiling point was not identified in the sources consulted [1]. The higher boiling point of the target compound reflects its increased molecular weight and the additional intermolecular interactions conferred by the ketone carbonyl group, which may be advantageous for high-temperature reaction conditions.

Process Chemistry Safety Assessment Formulation Development

Procurement-Driven Application Scenarios for 2-(4,5-Dihydro-1H-imidazol-2-yl)-1-phenylethanone


Medicinal Chemistry: α₂-Adrenoceptor Antagonist Lead Optimization Using the Phenacyl-Imidazoline Scaffold

Research groups developing α₂-adrenoceptor antagonists for metabolic or cardiovascular indications should procure this compound as the foundational building block. The target compound provides the reducible ketone handle necessary for generating the chiral alcohol intermediate on the path to midaglizole-type structures, which have demonstrated 7.4-fold α₂/α₁ selectivity (pKi = 6.28) and insulin secretagogue activity (EC₅₀ = 200 nM in rat islets) . The N1-acetyl regioisomer (CAS 89367-31-7) lacks the correct ketone placement for this synthetic route.

ADMET-Guided Library Design: Physicochemical Property Anchoring with Defined LogP and PSA Baselines

For computational chemists and ADMET scientists building predictive models for imidazoline-based compound libraries, this compound provides a well-characterized physicochemical reference point (LogP = 1.03, PSA = 41.46 Ų, density = 1.18 g/cm³) . Its PSA is 26.9% higher than the N1-acetyl regioisomer (32.67 Ų) and 70% higher than the 2-phenyl-2-imidazoline parent (24.39 Ų) , enabling accurate calibration of in silico permeability and solubility models across a meaningful range of imidazoline scaffolds.

Process Chemistry: High-Temperature Reaction Development Leveraging Superior Thermal Stability

Process chemists requiring building blocks with extended thermal operating windows should consider this compound given its predicted boiling point of 397.8 °C and flash point of 194.4 °C — values that are +178.7 °C and +108.1 °C higher, respectively, than the parent imidazoline ring (BP 219.1 °C; flash point 86.3 °C) . This thermal latitude supports high-temperature cyclocondensation, amidation, or transition-metal-catalyzed coupling reactions without compound degradation.

Chemical Biology Screening: Accessing NCI-Annotated Compound for Target Identification Campaigns

Chemical biology groups conducting phenotypic or target-based screens can leverage the compound's NSC designation (NSC295585) to cross-reference NCI screening databases for existing bioactivity fingerprints, potentially avoiding redundant primary screening . Neither the fully aromatic imidazole analog (CAS 52855-74-0) nor the N1-acetyl regioisomer (CAS 89367-31-7) carries an equivalent NCI identifier, making the target compound the preferred choice when historical screening data traceability is required.

Quote Request

Request a Quote for 2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.